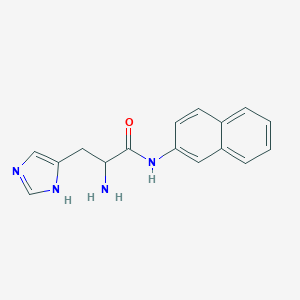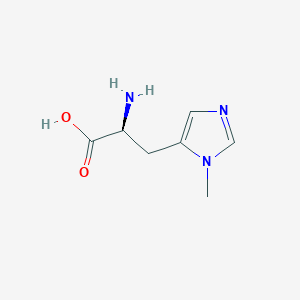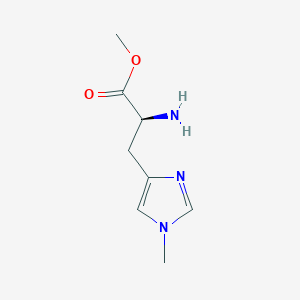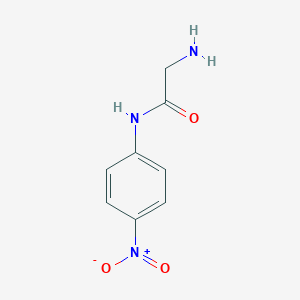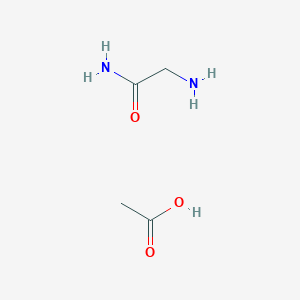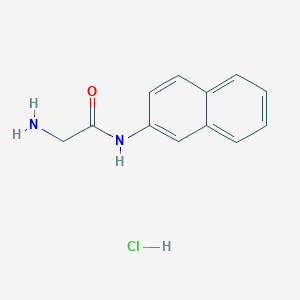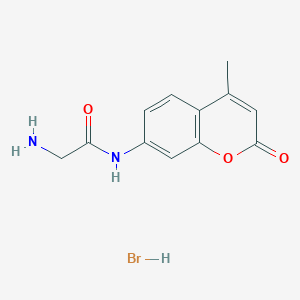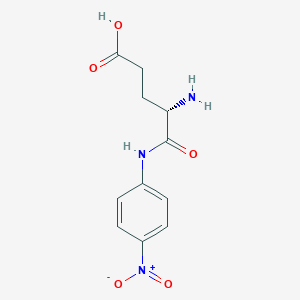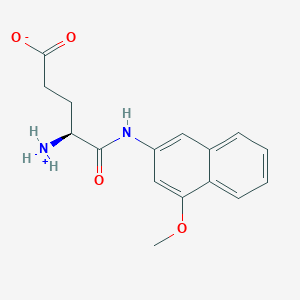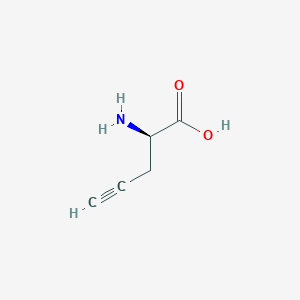
D-丙炔基甘氨酸
描述
Synthesis Analysis
The synthesis of propargyl derivatives, such as D-Propargylglycine, has seen significant advancements in recent years . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Molecular Structure Analysis
The molecular structure of D-Propargylglycine is represented by the empirical formula C5H7NO2 . Its molecular weight is 113.11 .
Physical And Chemical Properties Analysis
D-Propargylglycine has a molecular weight of 113.11 g/mol . It has a computed XLogP3-AA value of -2.8, indicating its relative hydrophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .
科学研究应用
Synthetic Intermediates and Building Blocks
D-Propargylglycine is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group has been used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . It’s noteworthy that tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .
Propargylation of Heterocyclic Rings
N-Heterocyclic systems are important as building blocks of natural products, drugs, and functional organic materials . The development of mild and selective methods for the direct introduction of propargyl groups into heterocyclic rings is highly desirable in order to access important and novel organic precursors .
Biochemical Research
D-Propargylglycine is a useful biochemical for proteomics research . It has been used for affinity labeling of hog kidney D-amino acid oxidase .
D-Amino Acid Oxidase Inhibition
D-Propargylglycine is a potent suicide substrate for D-amino acid oxidase . Intraperitoneal injection of D-Propargylglycine to rats resulted in remarkable glucosuria and aminoaciduria . This suggests that D-Propargylglycine produces some metabolic disorder in the tissues, in which D-amino acid oxidase is possibly involved .
Glucosuria and Aminoaciduria Induction
Intraperitoneal injection of D-Propargylglycine to rats resulted in remarkable glucosuria and aminoaciduria . Glucosuria continued for about a week after the injection and then returned to normal level .
Convulsion Induction
A relatively large dose of D-Propargylglycine caused convulsions with rats . The results suggest that convulsions and the urinary changes are produced by two independent mechanisms .
安全和危害
D-Propargylglycine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
未来方向
D-Propargylglycine has been used in the synthesis of a DNA nanodevice-based vaccine for cancer immunotherapy . The peptide–DNA conjugates were synthesized by attaching azide-modified oligonucleotides to peptides containing a propargylglycine at the C terminus, through click chemistry . This represents a promising direction for the future use of D-Propargylglycine in medical research and treatment .
作用机制
Target of Action
D-Propargylglycine (PAG) is a selective inhibitor used to investigate the biological functions of cystathionine γ-lyase (CSE) . CSE is an enzyme that catalyzes the formation of reactive sulfur species (RSS) . Pag also inhibits other pyridoxal-5′-phosphate (plp)-dependent enzymes such as methionine γ-lyase (mgl) and l-alanine transaminase (alt) .
Mode of Action
PAG interacts with its primary target, CSE, by inhibiting its enzymatic activity . This interaction results in the reduction of the formation of reactive sulfur species (RSS), which are produced by CSE .
Biochemical Pathways
The primary biochemical pathway affected by PAG is the transsulfuration pathway , where CSE plays a key role . CSE is involved in the metabolism of cysteine and the generation of cysteine persulfide (CysSSH) from cystine . By inhibiting CSE, PAG disrupts these processes, leading to changes in the levels of reactive sulfur species in the body .
Pharmacokinetics
It is known that pag is a potent inhibitor of cse and is sufficiently membrane-permeable to inhibit the enzymatic activity of human cse in living cells .
Result of Action
The inhibition of CSE by PAG leads to a decrease in the production of reactive sulfur species (RSS), which have multiple roles in biological systems . For example, hydrogen sulfide (H2S), a type of RSS, is involved in vasodilation, inflammation, angiogenesis, and exhibits antioxidant activity . Therefore, the action of PAG can lead to changes in these physiological processes.
Action Environment
Environmental factors such as chronic intermittent hypoxia (CIH), a condition associated with obstructive sleep apnea syndrome (OSAS), can influence the action of PAG . In a study, PAG was found to protect against myocardial injury induced by CIH through the inhibition of endoplasmic reticulum stress . This suggests that the efficacy and stability of PAG can be influenced by environmental conditions such as the presence of hypoxia .
属性
IUPAC Name |
(2R)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426335 | |
| Record name | D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Propargylglycine | |
CAS RN |
23235-03-2 | |
| Record name | (2R)-2-Amino-4-pentynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-Propargylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252QEF2PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



